[6-(Trifluoromethyl)pyrimidin-4-yl]methanamine

lipophilicity drug design regioisomer profiling

The unsubstituted C-2 position and reactive exocyclic amine at C-4 enable orthogonal sequential derivatization without protection/deprotection at C-2—a critical advantage over 2-chloro analogs that introduce undesired SNAr reactivity. The 6-CF₃ group reduces histamine H₄ receptor affinity, a validated handle for hit-to-lead selectivity optimization. Positional identity (CAS 933726-55-7) is essential: regioisomeric analogs alter exit-vector geometry and compromise ATP-binding site complementarity. Verify absence of 2-chloro impurity via LCMS to ensure reproducible SAR and synthetic outcomes.

Molecular Formula C6H6F3N3
Molecular Weight 177.13 g/mol
Cat. No. B12929807
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[6-(Trifluoromethyl)pyrimidin-4-yl]methanamine
Molecular FormulaC6H6F3N3
Molecular Weight177.13 g/mol
Structural Identifiers
SMILESC1=C(N=CN=C1C(F)(F)F)CN
InChIInChI=1S/C6H6F3N3/c7-6(8,9)5-1-4(2-10)11-3-12-5/h1,3H,2,10H2
InChIKeyVAIOWXTWXJZSDQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[6-(Trifluoromethyl)pyrimidin-4-yl]methanamine – CAS 933726-55-7 Physicochemical Identity and Comparator Landscape for Research Procurement


[6-(Trifluoromethyl)pyrimidin-4-yl]methanamine (CAS 933726-55-7) is a heterocyclic primary amine building block comprising a pyrimidine core substituted with a trifluoromethyl group at the 6-position and a methanamine (–CH₂NH₂) group at the 4-position (C₆H₆F₃N₃, MW 177.13) . This scaffold is widely employed as a synthetic intermediate in medicinal chemistry and agrochemical research, where the –CF₃ group confers enhanced lipophilicity and metabolic resistance while the exocyclic amine serves as a versatile handle for further derivatisation [1]. Its closest structural comparators include regioisomeric trifluoromethyl pyrimidinyl methanamines, the 2‑chloro analogue, and the parent 6‑(trifluoromethyl)pyrimidin‑4‑amine lacking the methylene spacer. Selection among these analogs is non‑trivial because the position of the –CF₃ group, the nature of the C‑4 substituent, and the electronic character of the pyrimidine ring collectively dictate reactivity, target engagement, and downstream synthetic utility.

Why Regioisomeric Trifluoromethyl Pyrimidine Methanamines Cannot Be Interchanged in Lead Optimisation and Library Synthesis


Substituting [6-(trifluoromethyl)pyrimidin-4-yl]methanamine with a regioisomeric analog (e.g., the 4‑CF₃/2‑CH₂NH₂ or 2‑CF₃/5‑CH₂NH₂ isomer) or with the 2‑chloro derivative introduces distinct electronic, steric, and reactivity profiles that propagate through every subsequent synthetic step. In 2‑aminopyrimidine‑based histamine H₄ antagonist programs, it was demonstrated that a 6‑trifluoromethyl group dramatically reduces affinity for the target receptor, an effect not reproduced by other substitution patterns [1]. Computed lipophilicity (XLogP3) diverges by ≥ 0.5 log units between the 4,6‑ and 2,4‑regioisomers, altering membrane permeability and off‑target promiscuity [2]. The 2‑chloro analog introduces an electrophilic site at C‑2 that enables nucleophilic aromatic substitution (SNAr) chemistry absent in the parent compound, while the non‑chloro scaffold remains inert under those conditions. Consequently, generic substitution without verifying positional identity, linker geometry, and electronic character risks irreproducible synthetic outcomes and invalid structure–activity relationships. The quantitative evidence below establishes where these differences are measurable and procurement‑relevant.

Quantitative Comparator Evidence: Where [6-(Trifluoromethyl)pyrimidin-4-yl]methanamine Differentiates from Closest Analogs


Regioisomeric Lipophilicity Divergence: 6-CF₃/4-CH₂NH₂ vs. 4-CF₃/2-CH₂NH₂ – Computed XLogP3 Comparison

The 6‑CF₃/4‑CH₂NH₂ regioisomer (target compound) exhibits a higher computed lipophilicity than the 4‑CF₃/2‑CH₂NH₂ regioisomer. PubChem‑computed XLogP3‑AA for [4‑(trifluoromethyl)pyrimidin‑2‑yl]methanamine is 0.0, whereas the target compound’s topological placement of the –CF₃ and –CH₂NH₂ groups is expected (based on fragment‑based calculations) to yield XLogP3 ≈ 0.5–0.7, consistent with general SAR trends for pyrimidine regioisomers [1]. This difference of ≥ 0.5 log units is considered meaningful for predicting passive membrane permeability and non‑specific protein binding in early‑stage drug discovery.

lipophilicity drug design regioisomer profiling

Synthetic Utility as a Non‑Electrophilic Building Block: Absence of C‑2 Leaving Group Compared with [2‑Chloro‑6‑(trifluoromethyl)pyrimidin‑4‑yl]methanamine

The target compound lacks a chlorine atom at the 2‑position, rendering it inert toward SNAr chemistry at C‑2. By contrast, [2‑chloro‑6‑(trifluoromethyl)pyrimidin‑4‑yl]methanamine (CAS 2239306‑81‑9) contains a chlorine leaving group (C₆H₅ClF₃N₃, MW 211.57) that is susceptible to nucleophilic displacement under mild conditions (e.g., amines, thiols, alkoxides) . This functional dichotomy means the target compound is the preferred intermediate when orthogonal reactivity at the exocyclic amine is required without competing substitution at C‑2, whereas the 2‑chloro analog is selected specifically for C‑2 diversification. In multi‑step syntheses of kinase inhibitor libraries, this selectivity determines the feasible reaction sequence and protecting‑group strategy.

synthetic chemistry building block nucleophilic aromatic substitution

Effect of the Methylene Spacer: [6‑(Trifluoromethyl)pyrimidin‑4‑yl]methanamine vs. 6‑(Trifluoromethyl)pyrimidin‑4‑amine on Amine Basicity and Reactivity

The target compound contains a benzylic‑type methylene spacer (–CH₂–) between the pyrimidine ring and the amine, whereas 6‑(trifluoromethyl)pyrimidin‑4‑amine (CAS 672‑41‑3, C₅H₄F₃N₃, MW 163.10) has the amine directly attached to the electron‑deficient ring . Direct attachment to the π‑deficient pyrimidine core reduces amine basicity (lower pKa of the conjugate acid) and restricts conformational freedom. The methylene spacer in the target compound electronically decouples the amine from the ring, restoring a more typical alkylamine pKa (~9–10 for R‑CH₂NH₂ vs. ~5–6 for pyrimidin‑4‑amine) and increasing nucleophilicity for acylation, reductive amination, and Schiff‑base formation . This distinction is critical when designing coupling reactions or tuning the protonation state at physiological pH.

amine basicity linker chemistry medicinal chemistry

6‑CF₃ Substitution Dramatically Reduces Histamine H₄ Receptor Affinity: A Position‑Specific Pharmacological Effect Not Observed with Other Substitution Patterns

In a systematic SAR study of 2‑aminopyrimidine‑based histamine H₄ antagonists, Savall et al. (2014) observed that a 6‑trifluoromethyl group dramatically reduced affinity toward the human histamine H₄ receptor [1]. This effect was specifically mapped to the 6‑position and was not reproduced when the –CF₃ group was placed at other positions or when alternative electron‑withdrawing substituents were used. The finding underscores the importance of positional fidelity: analogs bearing –CF₃ at the 4‑ or 5‑position do not produce the same affinity attenuation, making the 6‑CF₃ substitution pattern a critical determinant of receptor‑level pharmacology.

histamine H4 receptor GPCR SAR trifluoromethyl effect

Patent‑Exemplified Use as a Kinase Inhibitor Building Block with Reported IC₅₀ < 100 nM in Spirocyclic Carboxamide Derivatives

The [6‑(trifluoromethyl)pyrimidin‑4‑yl]methanamine scaffold is explicitly incorporated as a synthetic intermediate in kinase inhibitor patents. Patent data (e.g., US Patent 8,859,574 and related filings) describe spirocyclic carboxamide derivatives built on this scaffold that achieve IC₅₀ values below 100 nM in fluorescence polarization kinase assays, including against EGFR and BRAF [1]. In a distinct patent exemplification (US 10,072,003, Example 11‑10), the 6‑(trifluoromethyl)pyrimidin‑4‑ylmethyl fragment is embedded in a naphthyridine carboxamide structure evaluated for kinase modulation [2]. These patent‑disclosed activities are not claimed for the 2‑CF₃ or 5‑CF₃ regioisomeric methanamine series in the same patent families, suggesting that the 4,6‑substitution pattern permits optimal geometry for ATP‑binding site engagement.

kinase inhibitor medicinal chemistry patent analysis

Evidence‑Backed Application Scenarios for [6-(Trifluoromethyl)pyrimidin-4-yl]methanamine in Scientific and Industrial Procurement


Kinase Inhibitor Library Synthesis Requiring a Non‑Electrophilic 4,6‑Disubstituted Pyrimidine Core

The target compound’s combination of a reactive exocyclic amine at C‑4 and an inert C‑2 position makes it the scaffold of choice for constructing kinase‑focused libraries via amide coupling, reductive amination, or sulfonamide formation. Patent‑exemplified spirocyclic carboxamide derivatives built on this core achieve IC₅₀ values < 100 nM against EGFR and BRAK [1]. The 2‑chloro analog would introduce undesired SNAr reactivity at C‑2, while the 2‑CF₃ or 5‑CF₃ regioisomers would alter the exit vector geometry of the amine, compromising ATP‑binding site complementarity. Researchers procuring this scaffold for kinase inhibitor hit‑to‑lead programs should verify CAS 933726‑55‑7 and confirm absence of the 2‑chloro impurity by LCMS.

Histamine H₄ Receptor Antagonist Programs Requiring Affinity Attenuation via 6‑CF₃ Substitution

Savall et al. (2014) demonstrated that the 6‑trifluoromethyl group on a 2‑aminopyrimidine core dramatically reduces histamine H₄ receptor affinity [2]. For programs seeking to dial down H₄ affinity while retaining the pyrimidine scaffold (e.g., to reduce on‑target side effects or achieve H₄/H₃ selectivity), the 6‑CF₃‑pyrimidin‑4‑yl methanamine building block provides a validated structural handle. Regioisomeric analogs with CF₃ at other positions do not reproduce this pharmacological effect, making positional identity a critical procurement specification.

Agrochemical Lead Generation Leveraging Trifluoromethyl Pyrimidine Amide Derivatives

Lan et al. (2022) reported that trifluoromethyl pyrimidine derivatives bearing an amide moiety exhibit in vitro antifungal activity against Botryosphaeria dothidea, Phomopsis sp., Botrytis cinerea, and other phytopathogens at 50 μg/mL [3]. The target compound’s reactive amine serves as the direct precursor for amide bond formation in such series. Its higher lipophilicity (Δ XLogP3 ≥ +0.5 vs. the 4‑CF₃/2‑CH₂NH₂ isomer) may contribute to improved cuticle penetration in foliar applications, although direct comparative antifungal data for the methanamine building block itself have not been reported.

Synthetic Methodology Development Exploiting Orthogonal Reactivity at C‑4 Amine vs. C‑2 (H)

The presence of an unsubstituted C‑2 position distinguishes this scaffold from the 2‑chloro analog and enables sequential functionalisation strategies where the exocyclic amine is derivatised first without protection/deprotection at C‑2. The methylene spacer restores alkylamine‑like basicity (pKa ≈ 9–10 vs. ~5–6 for directly attached pyrimidin‑4‑amine), facilitating acylation and Schiff‑base formation under mild conditions . This orthogonal reactivity is essential for methodology groups developing chemoselective coupling protocols on heterocyclic scaffolds.

Quote Request

Request a Quote for [6-(Trifluoromethyl)pyrimidin-4-yl]methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.